molecular formula C16H20ClNO2 B14558276 N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride CAS No. 62232-51-3

N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride

Cat. No.: B14558276
CAS No.: 62232-51-3
M. Wt: 293.79 g/mol
InChI Key: LOSJQNXGQIUDMY-UHFFFAOYSA-N
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Description

It is a serotonin-norepinephrine reuptake inhibitor (SNRI) developed by Eli Lilly from diphenhydramine in the early 1970s while in search of new antidepressants . This compound has a complex structure that includes phenoxy groups and a methylated amine group, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

62232-51-3

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C16H19NO2.ClH/c1-17-12-7-13-18-15-10-5-6-11-16(15)19-14-8-3-2-4-9-14;/h2-6,8-11,17H,7,12-13H2,1H3;1H

InChI Key

LOSJQNXGQIUDMY-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC=CC=C1OC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenoxyphenol and N-methylpropan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. Industrial production also includes rigorous quality control measures to ensure the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

    Medicine: Investigated for its potential use as an antidepressant and in the treatment of other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-methyl-3-(2-phenoxyphenoxy)propan-1-amine;hydrochloride involves the inhibition of serotonin and norepinephrine reuptake. This compound binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reabsorption into the presynaptic neuron. As a result, the levels of serotonin and norepinephrine in the synaptic cleft increase, leading to enhanced neurotransmission and improved mood .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable molecule for scientific research and pharmaceutical development.

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